molecular formula C16H24O3S B1359369 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone CAS No. 898773-02-9

5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone

Cat. No.: B1359369
CAS No.: 898773-02-9
M. Wt: 296.4 g/mol
InChI Key: SLZGLLVCCKGLBO-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone is an organic compound that features a unique combination of a dioxolane ring, a thiophene ring, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst.

    Thiophene Ring Introduction: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Ketone Formation: The final step involves the formation of the ketone group by reacting the intermediate with a suitable reagent such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl alcohol: Similar structure but with an alcohol group instead of a ketone.

    5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ester: Contains an ester functional group instead of a ketone.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both the dioxolane and thiophene rings, along with the ketone group, allows for a wide range of chemical transformations and interactions.

Properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-3,5,5-trimethylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3S/c1-11(10-16(2,3)4)9-12(17)13-5-6-14(20-13)15-18-7-8-19-15/h5-6,11,15H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZGLLVCCKGLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=C(S1)C2OCCO2)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641917
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3,5,5-trimethylhexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-02-9
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3,5,5-trimethylhexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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